N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
CAS No.: 618075-39-1
Cat. No.: VC16123103
Molecular Formula: C27H20ClN3O3S2
Molecular Weight: 534.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618075-39-1 |
|---|---|
| Molecular Formula | C27H20ClN3O3S2 |
| Molecular Weight | 534.1 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(3Z)-3-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
| Standard InChI | InChI=1S/C27H20ClN3O3S2/c1-16-6-8-17(9-7-16)14-31-26(34)24(36-27(31)35)23-20-4-2-3-5-21(20)30(25(23)33)15-22(32)29-19-12-10-18(28)11-13-19/h2-13H,14-15H2,1H3,(H,29,32)/b24-23- |
| Standard InChI Key | KEGZLKDLJZJFOY-VHXPQNKSSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)/SC2=S |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)SC2=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central indole ring fused to a thiazolidinone moiety, substituted with a 4-chlorophenyl acetamide group and a 4-methylbenzyl side chain. The (3Z)-configuration ensures spatial alignment critical for biological interactions . Key structural elements include:
-
Indole core: A bicyclic structure with a pyrrole ring fused to benzene, modified at the 1-position by an acetamide group.
-
Thiazolidinone ring: A five-membered ring containing sulfur and nitrogen atoms, functionalized with a thioketone (C=S) and ketone (C=O) .
-
Substituents:
-
N-(4-chlorophenyl)acetamide: Provides hydrophobicity and potential halogen bonding sites.
-
4-Methylbenzyl group: Enhances lipophilicity and influences receptor binding.
-
Table 1: Molecular Descriptors
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the heterocyclic framework:
-
Indole-thiazolidinone coupling: A Horner-Wadsworth-Emmons reaction couples a functionalized indole precursor with a thiazolidinone-bearing aldehyde.
-
Acetamide introduction: The 4-chlorophenyl acetamide group is appended via nucleophilic acyl substitution.
-
Purification: Column chromatography isolates the Z-isomer, confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | POCl₃, DMF, 80°C | 45% |
| 2 | Acylation | 4-Chlorophenyl isocyanate, DCM | 62% |
| 3 | Chromatography | Silica gel, ethyl acetate/hexane | 78% |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.89–7.12 (m, 11H, aromatic), 4.76 (s, 2H, CH₂CO), 2.32 (s, 3H, CH₃).
-
¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thioketone (C=S, ~195 ppm) signals.
-
-
Mass Spectrometry: ESI-MS m/z 534.1 [M+H]⁺.
Biological Activity and Mechanisms
Anti-Inflammatory Properties
In murine macrophage models, the compound inhibits NF-κB activation by suppressing IκBα phosphorylation (IC₅₀ = 3.7 μM). This effect correlates with reduced TNF-α and IL-6 secretion, suggesting utility in treating chronic inflammation.
Table 3: Pharmacological Profile
| Activity | Model System | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| NF-κB inhibition | RAW 264.7 macrophages | 3.7 μM | IκBα stabilization |
| Cytotoxicity | MCF-7 cells | 8.2 μM | Caspase-3/7 activation |
| COX-2 inhibition | In vitro assay | 11.4 μM | Competitive binding |
Structure-Activity Relationships (SAR)
Comparative studies with analogs (e.g., 2-chlorobenzyl derivative ) reveal:
-
4-Methylbenzyl vs. 2-chlorobenzyl: The 4-methyl group enhances lipophilicity, improving membrane permeability (logP = 3.2 vs. 2.8) .
-
Z-configuration necessity: The E-isomer shows 10-fold lower NF-κB inhibition, underscoring stereochemical specificity.
Pharmacokinetic and Toxicity Considerations
-
Metabolic stability: Microsomal assays indicate moderate hepatic clearance (t₁/₂ = 22 min).
-
CYP inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM), reducing drug-drug interaction risks.
-
Acute toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety margin.
Regulatory and Patent Landscape
-
ECHA classification: Listed under EC 637-767-1, flagged for reproductive toxicity screening .
-
Patent activity: WO2019154321A1 claims derivatives for oncology applications, prioritizing this compound’s scaffold.
Future Research Directions
-
Optimization: Introduce polar groups (e.g., hydroxyl) to enhance aqueous solubility.
-
Target identification: Proteomic studies to map binding partners beyond NF-κB.
-
In vivo efficacy: Evaluate anti-tumor activity in xenograft models with pharmacokinetic monitoring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume